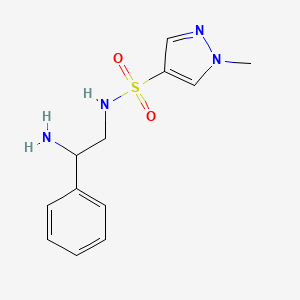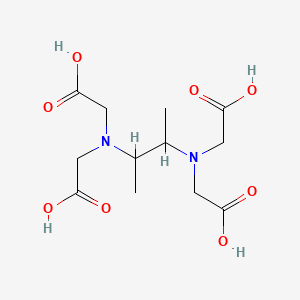
Dimethylethylenediamine tetra-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid is a complex organic compound with the molecular formula C12H20N2O8. It is known for its unique structure, which includes multiple carboxymethyl and amino groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid typically involves the reaction of butan-2-amine with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then heated to around 80-90°C for several hours to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amines and carboxylic acids.
Scientific Research Applications
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid is used in various scientific research fields, including:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential drug candidate for treating certain diseases.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as metal ions and proteins. The carboxymethyl and amino groups facilitate the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can bind to proteins and alter their conformation, affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Compared to similar compounds, 2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid has a more complex structure, which allows for the formation of more stable and selective complexes with metal ions. This makes it particularly useful in applications requiring high specificity and stability.
Properties
CAS No. |
2458-58-4 |
|---|---|
Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20N2O8/c1-7(13(3-9(15)16)4-10(17)18)8(2)14(5-11(19)20)6-12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
VTZUAJRPOHNJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


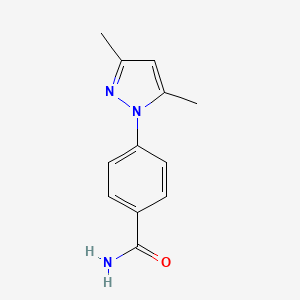

![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)
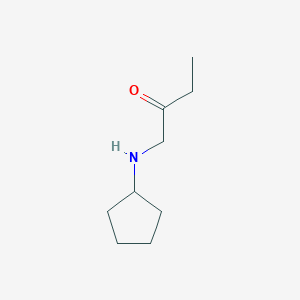
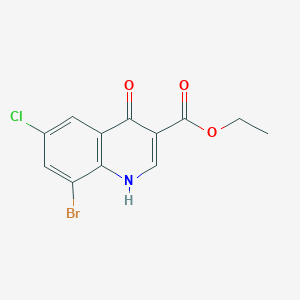
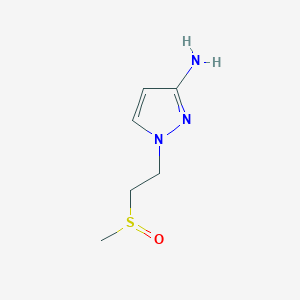
![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)
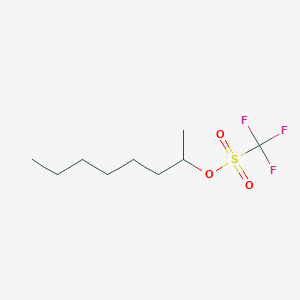
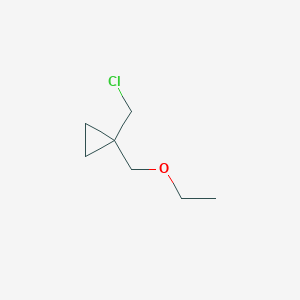

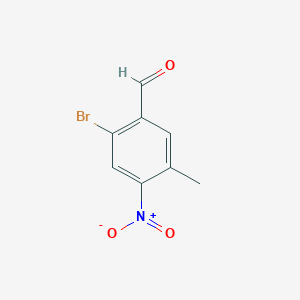
![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)
